B1150203 Toxina pertussis CAS No. 70323-44-3

Toxina pertussis

Número de catálogo: B1150203
Número CAS: 70323-44-3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pertussis toxin (islet-activating protein) is a toxin, first isolated from B. pertussis, that is used to study G protein-coupled receptor signaling in cells and experimental autoimmune encephalomyelitis (EAE) in animals. Pertussis toxin catalyzes the transfer of the ADP-ribose moiety of NAD to the α subunits of heterotrimeric Gi/o proteins, resulting in the receptors being uncoupled from Gi/o proteins. Pertussis toxin is also used as an adjuvant, given with specific antigens, to immunize animals and induce EAE, an animal model of multiple sclerosis. Pertussis toxin was first described as an islet-activating protein because it caused a sustained potentiation of the secretory response of pancreatic islet cells to various stimuli that stimulate Gi-linked α-adrenergic receptors.
Bacterial toxin that catalyzes ADP-ribosylation of G-proteins Gi, Go and Gt. Impairs G protein heterotrimer interaction with receptors, blocking receptor coupling.

Aplicaciones Científicas De Investigación

Papel en la enfermedad grave por pertussis

La toxina pertussis (PT) es una toxina proteica multisubunitaria que inhibe la señalización a través de un subconjunto de receptores acoplados a proteína G en células de mamíferos {svg_1}. La actividad de PT se ha relacionado con la enfermedad grave y letal por pertussis en lactantes {svg_2}. Una versión destoxificada de PT es un componente común de todas las vacunas acelulares contra la pertussis autorizadas {svg_3}.

Modulación de las respuestas inmunitarias e inflamatorias

PT juega un papel importante en la modulación de las respuestas inmunitarias e inflamatorias a la infección {svg_4}. Contribuye a la tos paroxística característica de la pertussis {svg_5}. Esta revisión considera la asociación de la actividad de PT con tres aspectos diferentes de la enfermedad por pertussis: enfermedad grave en lactantes; respuestas inmunitarias e inflamatorias; y tos paroxística {svg_6}.

Contribución a la patogénesis

Se han acumulado pruebas significativas que respaldan la contribución de PT a la patogénesis a partir de estudios en modelos animales {svg_7}. Se considera que PT promueve la mayoría de las manifestaciones patogénicas {svg_8}.

Papel en la infección respiratoria

La pertussis, comúnmente conocida como tos ferina, es una infección respiratoria causada por la bacteria Bordetella pertussis {svg_9}. PT es un factor de virulencia importante de este patógeno respiratorio {svg_10}.

Inducción del reflejo de la tos

Al estudiar varios mutantes bacterianos y observar la respuesta de la tos en ratones, los investigadores identificaron tres factores bacterianos llamados PT, Vag8 y lipooligosacárido que trabajan juntos para inducir el reflejo de la tos {svg_11}.

Papel en el desarrollo de vacunas

PT es un componente común de todas las vacunas acelulares contra la pertussis autorizadas {svg_12}. La disminución de la inmunidad de la vacuna con el tiempo se ha convertido en una preocupación creciente, y se están evaluando varias vacunas nuevas contra la pertussis para abordar este problema {svg_13}.

Mecanismo De Acción

Target of Action

Pertussis Toxin (PT) is a protein-based AB5-type exotoxin produced by the bacterium Bordetella pertussis . The primary targets of PT are the G proteins of the Gi/o class in mammalian cells . These G proteins play a crucial role in signal transduction within the cell .

Biochemical Pathways

The inhibition of G proteins by PT affects normal biological signaling. One of the key biochemical pathways affected by PT is the adenylate cyclase-mediated conversion of ATP to cyclic AMP . This results in an increase in intracellular cAMP, which can cause disturbances in cellular signaling mechanisms .

Pharmacokinetics

It is known that pt is secreted by bordetella pertussis during infection . The toxin then binds to receptors on the eukaryotic cell surface . After introduction into the eukaryotic cell, the toxin is activated by ATP .

Result of Action

The increase in intracellular cAMP induced by PT leads to a variety of effects on host cell activities . These include cell shape rounding associated with adhesion weakening process, actin structure remodeling for the cortical and dense components, increase in cytoskeleton stiffness, and inhibition of migration and repair . PT also causes several systemic effects, among which is an increased release of insulin, causing hypoglycemia .

Action Environment

The action of PT is influenced by various environmental factors. PT is involved in the colonization of the respiratory tract and the establishment of infection . The toxin plays a key role in the host colonization by targeting innate immune cells which express CD11b/CD18, the cellular receptor of CyaA . The local concentration of PT during Bordetella pertussis infection can significantly impair the migration and wound healing capacities of the intoxicated alveolar epithelial cells .

Safety and Hazards

The lethal dose (LD50) for PT is 18ug/kg i.p. body weight for mice and is unknown for humans. In the laboratory setting, typical routes of exposure are through inhalation, mucous membrane contact, sharps injuries with contaminated materials, and ingestion of trace amounts of the material if hands are not washed prior to eating or smoking .

Direcciones Futuras

Future goals include improving the efficacy of vaccines, protecting unvaccinated infants from infection and developing better treatment strategies for infants who become infected with B. pertussis . Achieving these goals requires a more thorough understanding of the mechanisms that are used by B. pertussis to establish infection and cause disease .

Análisis Bioquímico

Biochemical Properties

Pertussis toxin is an AB5-type exotoxin composed of five subunits: S1, S2, S3, S4, and S5 . The S1 subunit possesses ADP-ribosyltransferase activity, which modifies the alpha subunits of heterotrimeric G proteins . This modification prevents the G proteins from interacting with G protein-coupled receptors, thereby disrupting intracellular signaling pathways . Pertussis toxin interacts with various biomolecules, including G proteins, adenylate cyclase, and phospholipase C .

Cellular Effects

Pertussis toxin exerts significant effects on various cell types and cellular processes. It inhibits G protein-coupled receptor signaling by ADP-ribosylating the alpha subunits of G proteins . This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, affecting numerous cellular functions . Pertussis toxin also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting normal G protein-mediated signaling .

Molecular Mechanism

The molecular mechanism of pertussis toxin involves the ADP-ribosylation of the alpha subunits of heterotrimeric G proteins . This modification prevents the G proteins from interacting with their receptors, thereby inhibiting downstream signaling pathways . Pertussis toxin binds to cell surface receptors and is internalized via endocytosis . It is then transported to the endoplasmic reticulum, where the S1 subunit translocates into the cytosol to exert its enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pertussis toxin can vary over time. The toxin is stable and retains its activity for extended periods . Its effects on cellular functions may change over time due to cellular adaptation and degradation of the toxin . Long-term exposure to pertussis toxin can lead to sustained increases in cAMP levels and prolonged disruption of cellular signaling pathways .

Dosage Effects in Animal Models

The effects of pertussis toxin in animal models vary with different dosages. Low doses of the toxin can induce mild symptoms, while higher doses can cause severe respiratory symptoms and systemic effects . In some cases, high doses of pertussis toxin can lead to toxic effects and adverse reactions . The threshold for these effects varies depending on the animal model and the route of administration .

Metabolic Pathways

Pertussis toxin is involved in several metabolic pathways, primarily through its interaction with G proteins . By inhibiting G protein-coupled receptor signaling, pertussis toxin affects various metabolic processes, including the regulation of cAMP levels and the activation of adenylate cyclase . These interactions can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Pertussis toxin is transported and distributed within cells and tissues through a series of steps . After binding to cell surface receptors, the toxin is internalized via endocytosis and transported to the endoplasmic reticulum . From there, the S1 subunit translocates into the cytosol to exert its effects . The distribution of pertussis toxin within tissues can vary depending on the route of administration and the target cells .

Subcellular Localization

The subcellular localization of pertussis toxin is critical for its activity and function . The S1 subunit localizes to the outer membrane of Bordetella pertussis before assembly with the B oligomer . Within host cells, the toxin is transported to the endoplasmic reticulum, where the S1 subunit translocates into the cytosol . This localization is essential for the toxin’s ability to modify G proteins and disrupt cellular signaling .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pertussis Toxin involves the assembly of several subunits to form the final product. The subunits are synthesized separately and then combined in a stepwise manner to form the complete toxin. The synthesis pathway involves the use of various chemical reactions such as peptide coupling, esterification, and oxidation.", "Starting Materials": [ "L-Aspartic acid", "L-Arginine", "L-Leucine", "L-Lysine", "L-Phenylalanine", "L-Proline", "L-Serine", "L-Threonine", "L-Tryptophan", "L-Tyrosine", "N-Acetylglucosamine", "Palmitic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Succinic anhydride", "Thioanisole", "Trifluoroacetic acid", "Triphenylphosphine", "Tris(2-carboxyethyl)phosphine", "Tryptamine", "Zinc chloride" ], "Reaction": [ "Synthesis of subunit S1: L-Aspartic acid is coupled with L-Arginine using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the S1 subunit.", "Synthesis of subunit S2: L-Leucine, L-Lysine, L-Phenylalanine, L-Proline, L-Serine, L-Threonine, and L-Tryptophan are coupled using peptide coupling reagents to form the S2 subunit.", "Synthesis of subunit S3: N-Acetylglucosamine is coupled with Palmitic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the S3 subunit.", "Synthesis of subunit S4: Tryptamine is coupled with Thioanisole using esterification reagents to form the S4 subunit.", "Synthesis of subunit S5: L-Tyrosine is oxidized to form the S5 subunit.", "Assembly of Pertussis Toxin: The S1, S2, S3, S4, and S5 subunits are combined using chemical cross-linking agents such as zinc chloride and Tris(2-carboxyethyl)phosphine to form the complete Pertussis Toxin." ] }

Número CAS

70323-44-3

Apariencia

Assay:≥95% (estimated by SDS-PAGE)Each vial, when reconstituted to 500 μl with water, contains 50 μg of pertussis toxin in 0.01 M sodium phosphate, 0.05 M sodium chloride, pH 7.0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.